molecular formula C9H8BrN3O2 B2904414 Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-51-0

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B2904414
CAS No.: 1394003-51-0
M. Wt: 270.086
InChI Key: COIQKGZRCSDZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1394003-51-0) is a heterocyclic compound with a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . It features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 2-position and an ethyl ester group at the 3-position. This compound is primarily used in medicinal chemistry as a precursor for synthesizing kinase inhibitors, particularly B-Raf inhibitors, due to its ability to engage in site-selective cross-coupling reactions . Its storage requires sealing in dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQKGZRCSDZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate and related pyrazolo[1,5-a]pyrimidines are utilized in pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry . Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with protein kinase inhibitor (PKI) activity, which is relevant in targeted cancer therapy .

Applications

  • Pharmaceutical Development this compound is a key intermediate in synthesizing pharmaceuticals, especially anti-inflammatory and analgesic drugs .
  • Protein Kinase Inhibition Pyrazolo[1,5-a]pyrimidines have potent protein kinase inhibitor (PKI) activity and can act as ATP-competitive and allosteric inhibitors of protein kinases . Derivatives targeting EGFR show promise in treating non-small cell lung cancer (NSCLC), and their inhibitory effects on B-Raf and MEK kinases are relevant in melanoma .
  • Agricultural Chemistry This compound is used in agrochemicals for pest control and as a crop growth regulator to enhance crop yields .
  • Material Science It is explored in developing novel materials like polymers and coatings because of its unique chemical structure and properties .
  • Biochemical Research Researchers use it in enzyme inhibition and receptor binding studies to understand biological processes and disease mechanisms .
  • Analytical Chemistry It is used as a standard in analytical methods for detecting and quantifying related compounds in various samples .
  • Antitumor Scaffold Pyrazolo[1,5-a]pyrimidines have anticancer potential and enzymatic inhibitory activity, which could lead to new drugs .

Mechanism of Action

The mechanism of action of ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, derivatives of this compound have been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . The inhibition occurs through binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Key Findings :

  • 2-Bromo vs.
  • Bromo vs. Chloro : Bromine’s larger atomic size enhances electrophilic reactivity, making brominated derivatives more suitable for Suzuki-Miyaura couplings .

Ester Group Modifications

The ethyl ester moiety is critical for metabolic stability and binding affinity. Comparisons with methyl esters and amide replacements include:

Compound Name Ester/Amino Group Stability/Potency Key Reference Findings
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl ester Lower metabolic stability Rapid hydrolysis in microsomal assays
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Moderate stability Used in kinase inhibitor synthesis
Amide derivatives (e.g., 6k–t in ) Amide replacement High stability and potency 10-fold higher B-Raf inhibition (IC₅₀ < 10 nM)

Key Findings :

  • Ethyl esters exhibit superior metabolic stability compared to methyl esters due to slower hydrolysis .
  • Replacing esters with amides enhances both stability (e.g., microsomal half-life >60 min) and target binding, as seen in optimized B-Raf inhibitors .

Key Findings :

  • Bulky substituents (e.g., 7-aryl groups) improve kinase selectivity by occupying hydrophobic pockets in ATP-binding domains .
  • Amino groups at the 6-position enhance solubility and hydrogen-bonding interactions, critical for cellular uptake .

Key Findings :

  • High-yield syntheses (>80%) are achieved via condensation or stepwise protocols .
  • Bromination at specific positions (e.g., 2 or 6) requires regioselective cross-coupling conditions .

Biological Activity

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazolo[1,5-A]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their ability to interact with various biological targets. The structural diversity of these compounds allows for significant variations in their pharmacological profiles. This compound specifically has been studied for its anticancer , anti-inflammatory , and enzyme inhibitory properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In vitro studies demonstrated that it can effectively inhibit CDK activity, leading to reduced cell proliferation in cancer cell lines .
  • Target Interaction : Pyrazolo[1,5-a]pyrimidines often exhibit selective binding to protein targets, including kinases. Recent studies identified this compound as a selective inhibitor of CK2 kinase, which is implicated in various malignancies .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : A study reported that this compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Selectivity : Comparative analyses indicated that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Enzyme Inhibition

This compound has been extensively evaluated for its enzyme inhibitory properties:

  • CDK Inhibition : The compound was tested against a panel of kinases and showed potent inhibition of CDKs with IC50 values indicating strong binding affinity . This makes it a promising candidate for further development as an anticancer agent.
  • Mechanistic Insights : Structural studies revealed that the compound binds to the ATP-binding site of CDKs, preventing substrate phosphorylation and thereby halting cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : It is predicted to have high gastrointestinal absorption due to its lipophilic nature.
  • Blood-Brain Barrier Penetration : The compound's structure indicates potential permeability across the blood-brain barrier, which could be beneficial for treating central nervous system-related cancers .

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry for:

  • Development of Antitumor Agents : Its ability to inhibit key enzymes involved in cancer progression positions it as a lead compound for new drug development.
  • Material Science Applications : Due to its photophysical properties, it can also be explored for applications beyond medicinal chemistry, such as in developing novel materials with specific optical characteristics .

Q & A

Basic Research Questions

Q. What optimized synthetic methods are recommended for Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of 1,3-biselectrophilic precursors (e.g., enaminones) with NH-3-aminopyrazoles. Ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature maximizes yield (95%) by enhancing reaction kinetics and promoting precipitation . Solvent polarity and catalyst choice (e.g., KHSO₄) are critical for regioselectivity and minimizing side products .
  • Data Interpretation : Thin-layer chromatography (TLC) is used to monitor reaction progress, with product isolation via precipitation. NMR (¹H, ¹³C) confirms regiochemistry, particularly distinguishing bromine substitution at the 2-position .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.6 ppm) and ester groups (δ 1.3–4.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and brominated carbon environments .
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, as demonstrated in derivatives like Ethyl 7-phenyl-5-p-tolyl analogs .
    • Critical Analysis : Discrepancies in melting points (e.g., 144–146°C for 6-bromo derivatives) highlight the need for standardized purification protocols .

Q. What are the primary reactivity patterns of the bromine substituent in this compound?

  • Methodology : The 2-bromo group undergoes nucleophilic substitution (e.g., Suzuki coupling) for aryl/heteroaryl introductions. Pd-catalyzed cross-coupling reactions enable site-selective functionalization at the 2- and 6-positions .
  • Limitations : Competing reactivity at the pyrimidine ring may require protecting groups. Computational studies (DFT) predict electron-deficient sites to guide regioselectivity .

Advanced Research Questions

Q. How can site-selective cross-coupling reactions be designed to synthesize 2,6-difunctionalized derivatives?

  • Methodology : Sequential Pd-catalyzed reactions using 2,6-dibromo precursors allow stepwise functionalization. For example:

Step 1 : Suzuki-Miyaura coupling at the 6-position with aryl boronic acids.

Step 2 : Buchwald-Hartwig amination at the 2-position .

  • Data Contradictions : Steric hindrance from the 3-carboxylate group may reduce yields in bulkier substituents, necessitating ligand optimization (e.g., XPhos) .

Q. What computational tools predict synthetic pathways and regioselectivity for novel derivatives?

  • Methodology : AI-driven platforms (e.g., PubChem’s retrosynthesis tools) leverage databases like Reaxys and Pistachio to propose routes. DFT calculations model transition states to prioritize feasible pathways .
  • Case Study : Ethyl 7-(trifluoromethyl) derivatives show enhanced metabolic stability due to electron-withdrawing effects, predicted via Hammett σ constants .

Q. How does hydrolysis of the ester group impact stability and bioactivity, and what conditions mitigate decomposition?

  • Methodology : Alkaline hydrolysis (NaOH/EtOH) converts the ester to a carboxylic acid, but spontaneous decarboxylation occurs under acidic conditions. Stabilization requires pH-controlled environments (<pH 7) and inert atmospheres .
  • Biological Relevance : The carboxylate form exhibits improved solubility for kinase inhibition assays (e.g., targeting EGFR), but decarboxylation reduces binding affinity .

Q. What structural modifications enhance anticancer activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Halogen Substitution : Bromine at the 2-position increases lipophilicity and DNA intercalation potential.
  • Ester vs. Amide : Replacing the ethyl ester with a methyl group or converting to an amide improves cellular uptake (logP optimization) .
    • Mechanistic Insights : Derivatives with 4-chlorophenyl substituents (e.g., Ethyl 7-chloro-5-(4-chlorophenyl)- analogs) inhibit topoisomerase II, validated via in vitro cytotoxicity assays (IC₅₀ = 1.2–3.8 μM) .

Data Contradictions and Resolution

  • Substituent Effects on Reactivity : notes that cyano groups enhance electrophilicity at the 6-position, while attributes trifluoromethyl groups to stabilizing π-π stacking. Resolve via Hammett plots correlating σ values with reaction rates.
  • Yield Discrepancies : Ultrasonic-assisted synthesis (95% yield, ) vs. conventional heating (52–70%, ) suggest energy input as a key variable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.